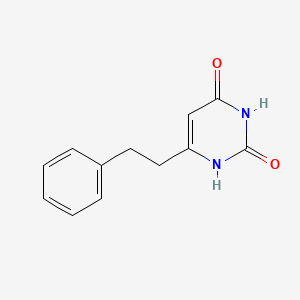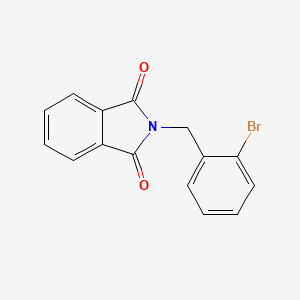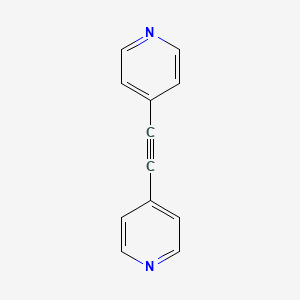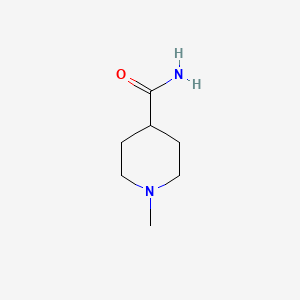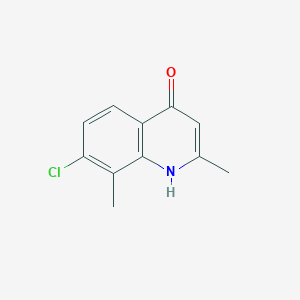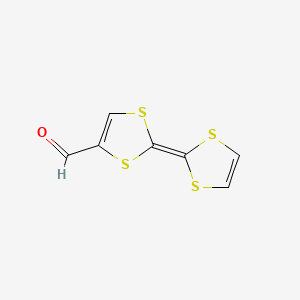
3-甲基苯并呋喃-2-羧酸甲酯
概述
描述
methyl 3-methyl-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O3. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.
科学研究应用
methyl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
生化分析
Biochemical Properties
Methyl 3-methyl-2-benzofurancarboxylate plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It has been shown to inhibit the growth of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and a human fungal pathogen . The compound interacts with various enzymes and proteins, leading to the inhibition of microbial growth. For instance, it has been identified as an active compound against Candida and Aspergillus brasiliensis . These interactions are crucial for its antimicrobial activity, making it a potential candidate for developing new therapeutic agents.
Cellular Effects
Methyl 3-methyl-2-benzofurancarboxylate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity is partly due to its ability to disrupt cellular functions in microorganisms, leading to cell death . Additionally, it has been shown to mobilize intracellular calcium, which is thought to be an important characteristic of its fungicidal activity . These effects on cellular processes highlight the compound’s potential as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-methyl-2-benzofurancarboxylate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it has been shown to inhibit the growth of pathogenic fungi by augmenting calcium flux into the cytoplasm . This increase in cytoplasmic calcium concentration disrupts cellular homeostasis, leading to cell death. The compound’s ability to interact with specific enzymes and proteins is crucial for its antimicrobial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-methyl-2-benzofurancarboxylate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that certain structural modifications can enhance its antifungal activity . For instance, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative significantly increased its antifungal activity . These findings suggest that the compound’s temporal effects are influenced by its chemical stability and structural modifications.
Dosage Effects in Animal Models
The effects of Methyl 3-methyl-2-benzofurancarboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased antimicrobial activity At high doses, the compound may also exhibit toxic or adverse effects It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity
Metabolic Pathways
Methyl 3-methyl-2-benzofurancarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its antimicrobial properties and overall efficacy. For example, certain structural features of the compound have been shown to enhance its antifungal activity by increasing cytoplasmic calcium concentration . Understanding the metabolic pathways and interactions of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of Methyl 3-methyl-2-benzofurancarboxylate within cells and tissues are essential for its activity and function. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation in specific cellular compartments These interactions are critical for its antimicrobial activity, as they determine the compound’s availability and effectiveness at the target site
Subcellular Localization
Methyl 3-methyl-2-benzofurancarboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-benzofurancarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents to form the benzofuran ring. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of methyl 3-methyl-2-benzofurancarboxylate may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
methyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzofuran derivatives .
作用机制
The mechanism of action of methyl 3-methyl-2-benzofurancarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be related to its ability to disrupt fungal cell membranes and interfere with essential cellular processes. The compound may also modulate intracellular calcium levels, contributing to its biological effects .
相似化合物的比较
methyl 3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 2-benzofurancarboxylate: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methyl-2-benzofuranacetic acid: Contains an acetic acid group instead of an ester, leading to different chemical properties and applications.
2-Methylbenzofuran:
属性
IUPAC Name |
methyl 3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUOTQOUAMXGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174830 | |
| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2076-36-0 | |
| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2076-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

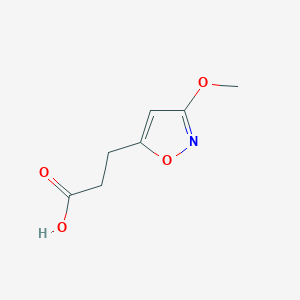
![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)
![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)
